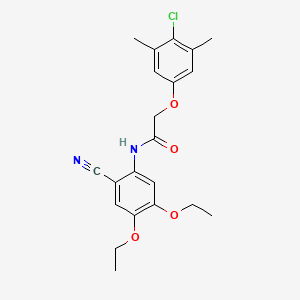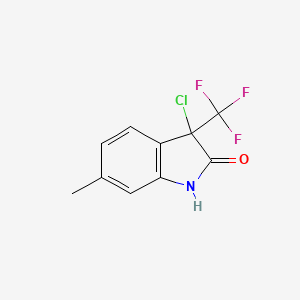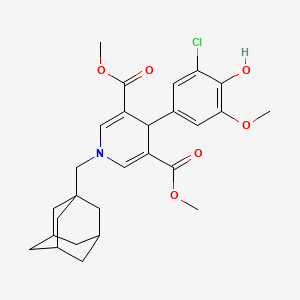
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate
Descripción general
Descripción
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate is a chemical compound with potential applications in scientific research. It is a derivative of the natural product rotenone, which has been used for centuries as an insecticide and fish poison. This compound has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate involves inhibition of complex I of the electron transport chain in mitochondria. This leads to a decrease in ATP production and an increase in reactive oxygen species, which can cause cellular damage and apoptosis. The specific binding site and mode of inhibition are still being studied, but it is thought to involve interactions with the iron-sulfur clusters in complex I.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of ATP production, induction of reactive oxygen species, and activation of apoptotic pathways. It has also been shown to have neuroprotective effects in some models of Parkinson's disease, possibly due to its ability to inhibit complex I and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate has several advantages for use in lab experiments, including its ability to selectively inhibit complex I and induce oxidative stress. However, its potential toxicity and variable purity and yield can be limitations for some experiments. Careful consideration of the specific research question and experimental design is necessary when using this compound.
Direcciones Futuras
There are several potential future directions for research on methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate. These include further studies on its mechanism of action and binding site, exploration of its potential therapeutic applications in diseases such as Parkinson's and cancer, and investigation of its effects on mitochondrial function and oxidative stress in different cell types and disease models. Additionally, the development of more efficient and reliable synthesis methods could facilitate broader use of this compound in scientific research.
Aplicaciones Científicas De Investigación
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate has potential applications in scientific research, particularly in the study of mitochondrial function and oxidative stress. It has been shown to inhibit complex I of the electron transport chain in mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species. This can be useful for studying the effects of mitochondrial dysfunction on cellular processes and disease states, such as Parkinson's disease and cancer.
Propiedades
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO6/c1-5-3-6(4-7(8(5)16)15(19)20)10(18,9(17)21-2)11(12,13)14/h3-4,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNJOXWYJRUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])C(C(=O)OC)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![15,15-diethyl-13bH,15H-naphtho[2',3':5,6][1,3]oxazino[3,4-a][3,1]benzoxazine](/img/structure/B4300272.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4300278.png)
![3-amino-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4300286.png)
![2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]thio}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4300293.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4300306.png)
![methyl 3,3,3-trifluoro-2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethylphenyl}-2-hydroxypropanoate](/img/structure/B4300314.png)

![1-ethyl-3-(2-hydroxy-4-methoxyphenyl)-5-(1-naphthyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300331.png)
![1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B4300337.png)
![5-(4-bromophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300344.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300348.png)
